Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate
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Overview
Description
Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate: is a coordination complex with the chemical formula C54H72F6N6P2Ru . This compound is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the field of photochemistry and photophysics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate typically involves the reaction of ruthenium(III) chloride with 4,4’-di-tert-butyl-2,2’-bipyridine in the presence of a suitable solvent such as ethanol or acetonitrile . The reaction is usually carried out under reflux conditions for several hours. The resulting complex is then purified by recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production. This may include the use of larger reactors, automated systems for reagent addition, and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ruthenium(III) complex.
Reduction: It can be reduced back to the ruthenium(II) state.
Substitution: Ligand substitution reactions can occur, where the bipyridine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Major Products:
Oxidation: Formation of the ruthenium(III) complex.
Reduction: Reformation of the ruthenium(II) complex.
Substitution: Formation of new ruthenium complexes with different ligands.
Scientific Research Applications
Chemistry:
Photocatalysis: The compound is widely used as a photocatalyst in various organic transformations, including oxidative phosphonylations and aerobic oxidations .
Light-Emitting Devices: It is used in the development of light-emitting electrochemical cells and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Photodynamic Therapy:
Industry:
Mechanism of Action
The mechanism by which Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate exerts its effects is primarily based on its photophysical properties. Upon light absorption, the compound undergoes photoexcitation , leading to the formation of an excited state. This excited state can participate in various photochemical reactions, including energy transfer and electron transfer processes . The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy .
Comparison with Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) chloride: A similar ruthenium complex with 2,2’-bipyridine ligands instead of 4,4’-di-tert-butyl-2,2’-bipyridine.
Tris(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) chloride: Another ruthenium complex with 4,4’-dimethyl-2,2’-bipyridine ligands.
Uniqueness: Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate is unique due to the presence of the tert-butyl groups on the bipyridine ligands, which enhance its photostability and solubility in organic solvents. These properties make it particularly suitable for applications in photocatalysis and light-emitting devices .
Properties
CAS No. |
75777-87-6 |
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Molecular Formula |
C54H72N6Ru+2 |
Molecular Weight |
906.3 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;ruthenium(2+) |
InChI |
InChI=1S/3C18H24N2.Ru/c3*1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;/h3*7-12H,1-6H3;/q;;;+2 |
InChI Key |
UMSXWKWVIHXTEF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ru+2] |
solubility |
not available |
Origin of Product |
United States |
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